molecular formula C9H11NO2 B13805566 2-Ethoxy-2,3-dihydro-1,3-benzoxazole CAS No. 503564-44-1

2-Ethoxy-2,3-dihydro-1,3-benzoxazole

Cat. No.: B13805566
CAS No.: 503564-44-1
M. Wt: 165.19 g/mol
InChI Key: YJACKRBKHHUABV-UHFFFAOYSA-N
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Description

2-Ethoxy-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethoxy group attached to the second carbon of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products:

    Oxidation: 2-Ethoxybenzoxazole-3-one

    Reduction: 2-Ethoxy-2,3-dihydrobenzoxazole

    Substitution: Various substituted benzoxazole derivatives

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Methoxy-2,3-dihydro-1,3-benzoxazole
  • 2-Propoxy-2,3-dihydro-1,3-benzoxazole
  • 2-Butoxy-2,3-dihydro-1,3-benzoxazole

Comparison: 2-Ethoxy-2,3-dihydro-1,3-benzoxazole is unique due to its ethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents .

Properties

CAS No.

503564-44-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-ethoxy-2,3-dihydro-1,3-benzoxazole

InChI

InChI=1S/C9H11NO2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6,9-10H,2H2,1H3

InChI Key

YJACKRBKHHUABV-UHFFFAOYSA-N

Canonical SMILES

CCOC1NC2=CC=CC=C2O1

Origin of Product

United States

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